molecular formula C9H10BrN B1442474 3-Bromo-5,6,7,8-tetrahydroquinoline CAS No. 82132-68-1

3-Bromo-5,6,7,8-tetrahydroquinoline

Cat. No. B1442474
CAS RN: 82132-68-1
M. Wt: 212.09 g/mol
InChI Key: FKERWWYCYWMBHC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, with particular attention focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

The structure of 5,6,7,8-tetrahydroquinoline, a similar compound, is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5,6,7,8-tetrahydroquinoline, a similar compound, include a density of 1.0±0.1 g/cm3, boiling point of 219.9±9.0 °C at 760 mmHg, vapour pressure of 0.2±0.4 mmHg at 25°C, and an enthalpy of vaporization of 43.8±3.0 kJ/mol .

Scientific Research Applications

  • Scientific Field : Medicinal Chemistry
  • Application Summary : Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . A number of prescribed drugs incorporate this group, and numerous 8-HQ-based molecules can be used to develop potent lead compounds with good efficacy and low toxicity .
  • Methods of Application/Experimental Procedures : One example of a synthesis method involves the reaction of 8-hydroxyquinoline with two equivalents of bromine in chloroform .
  • Results/Outcomes : The target molecule exhibited IC 50 values (mg/mL) of 5.8, 17.6, 18.7, 5.4, 16.5, and >1000 against A549, FL, HeLa, HT29, MCF7, and Hep3B, respectively .

    Scientific Field

    Thermophysical Property Data Analysis

    • Application Summary : 5,6,7,8-tetrahydroquinoline has been used in the analysis of thermophysical property data .
    • Methods of Application/Experimental Procedures : This compound is used in the NIST ThermoData Engine software package for dynamic data analysis .
    • Results/Outcomes : The data generated provides critically evaluated recommendations for various properties such as triple point temperature, normal boiling temperature, critical temperature, and critical pressure .

    Scientific Field

    Medicinal Chemistry

    • Application Summary : Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry . Bioactive tetrahydroquinolines include Oxamniquine, dynemycin, viratmycin, and nicainoprol .
    • Methods of Application/Experimental Procedures : These derivatives are typically prepared by hydrogenation of the corresponding quinoline using heterogeneous catalysts .
    • Results/Outcomes : These compounds have shown various bioactive properties .

    Scientific Field

    Organic Synthesis

    • Application Summary : 5,6,7,8-Tetrahydroisoquinoline was used in the total synthesis of (±)-desoxycodeine-D .
    • Methods of Application/Experimental Procedures : This compound was also used in the synthesis of 7,8-dihydroisoquinolin-5 (6 H)-one .
    • Results/Outcomes : The synthesis resulted in the production of (±)-desoxycodeine-D and 7,8-dihydroisoquinolin-5 (6 H)-one .

    Scientific Field

    • Application Summary : Halogenated tetrahydroquinoline derivatives are important initiators of progress in new methods for the development of medicinal chemistry .
    • Methods of Application/Experimental Procedures : These derivatives are synthesized from quinolines .
    • Results/Outcomes : These compounds form the basis of many bioactive natural substances and potential drugs .

    Scientific Field

    • Application Summary : 5,6,7,8-tetrahydroquinoline has been used in the analysis of thermophysical property data .
    • Methods of Application/Experimental Procedures : This compound is used in the NIST ThermoData Engine software package for dynamic data analysis .
    • Results/Outcomes : The data generated provides critically evaluated recommendations for various properties such as triple point temperature, normal boiling temperature, critical temperature, and critical pressure .

    Scientific Field

    • Application Summary : Substituted derivatives of tetrahydroquinoline are common in medicinal chemistry . Bioactive tetrahydroquinolines include Oxamniquine, dynemycin, viratmycin, and nicainoprol .
    • Methods of Application/Experimental Procedures : These derivatives are typically prepared by hydrogenation of the corresponding quinoline using heterogeneous catalysts .
    • Results/Outcomes : These compounds have shown various bioactive properties .

    Scientific Field

    • Application Summary : 5,6,7,8-Tetrahydroisoquinoline was used in the total synthesis of (±)-desoxycodeine-D . It was also used in the synthesis of 7,8-dihydroisoquinolin-5 (6 H)-one .
    • Methods of Application/Experimental Procedures : This compound was also used in the synthesis of 7,8-dihydroisoquinolin-5 (6 H)-one .
    • Results/Outcomes : The synthesis resulted in the production of (±)-desoxycodeine-D and 7,8-dihydroisoquinolin-5 (6 H)-one .

    Scientific Field

    • Application Summary : Halogenated tetrahydroquinoline derivatives are important initiators of progress in new methods for the development of medicinal chemistry .
    • Methods of Application/Experimental Procedures : These derivatives are synthesized from quinolines .
    • Results/Outcomes : These compounds form the basis of many bioactive natural substances and potential drugs .

Safety And Hazards

The safety data sheet for 5,6,7,8-tetrahydroquinoline, a similar compound, suggests avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes . It recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Considering the highly valuable biological and pharmaceutical properties of coumarins, the synthesis of these heterocycles has been considered for many organic and pharmaceutical chemists . This review includes the recent research in synthesis methods of coumarin systems, investigating their biological properties and describing the literature reports for the period of 2016 to the middle of 2020 .

properties

IUPAC Name

3-bromo-5,6,7,8-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKERWWYCYWMBHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20704396
Record name 3-Bromo-5,6,7,8-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5,6,7,8-tetrahydroquinoline

CAS RN

82132-68-1
Record name 3-Bromo-5,6,7,8-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20704396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BROMO-5,6,7,8-TETRAHYDROQUINOLINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Lee - 2023 - search.proquest.com
Nitrogen containing compounds, such as isoxazoles, enamines, amines, and a variety of heterocycles have incredible values and potentials in pharmaceutical industry. 1 These …
Number of citations: 0 search.proquest.com
ED Anderson - 2013 - search.proquest.com
A systematic study of the inverse electron demand Diels–Alder reactions of 1, 2, 3-triazines is disclosed. In addition to the parent 1, 2, 3-triazine ring system, a variety of differentially …
Number of citations: 0 search.proquest.com
DJ Brien, A Naiman, KPC Vollhardt - J. CHEM. SOC., CHEM. COMMUN, 1982 - Citeseer
Owing to the extensive and versatile medicinal properties of pyridine derivatives1 novel approaches to the construction of this nucleus are the subject of intensive current research efforts…
Number of citations: 0 citeseerx.ist.psu.edu
DJ Brien, A Naiman, KPC Vollhardt - Journal of the Chemical Society …, 1982 - pubs.rsc.org
α,ω-Cyanoalkynes are catalytically cocylised with alkynes in the presence of dicarbonyl(cyclopentadiecyl)-cobalt to furnish [b]annuiated pyridines chemo- and regio-selectively. …
Number of citations: 63 pubs.rsc.org

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